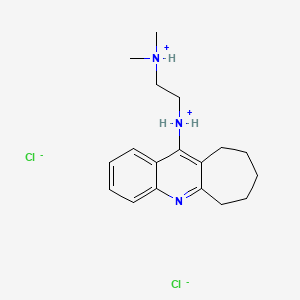

6H-Cyclohepta(b)quinoline, 11-((2-(diethylamino)ethyl)amino)-7,8,9,10-tetrahydro-, dihydrochloride

Description

This compound is a dihydrochloride salt derivative of a 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline core modified with a (2-(diethylamino)ethyl)amino substituent at position 11. The cyclohepta[b]quinoline scaffold is a seven-membered ring fused with a quinoline system, which is structurally distinct from smaller-ring analogs like cyclopenta[b]quinoline (five-membered ring) . The dihydrochloride salt enhances solubility and bioavailability, making it suitable for pharmacological studies.

Properties

CAS No. |

18833-74-4 |

|---|---|

Molecular Formula |

C18H27Cl2N3 |

Molecular Weight |

356.3 g/mol |

IUPAC Name |

dimethyl-[2-(7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-ylazaniumyl)ethyl]azanium;dichloride |

InChI |

InChI=1S/C18H25N3.2ClH/c1-21(2)13-12-19-18-14-8-4-3-5-10-16(14)20-17-11-7-6-9-15(17)18;;/h6-7,9,11H,3-5,8,10,12-13H2,1-2H3,(H,19,20);2*1H |

InChI Key |

KYBYPCPSZPFYRZ-UHFFFAOYSA-N |

Canonical SMILES |

C[NH+](C)CC[NH2+]C1=C2CCCCCC2=NC3=CC=CC=C31.[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies

The synthesis of tricyclic fused quinoline amines such as 6H-Cyclohepta(b)quinoline derivatives typically involves cyclization reactions of suitable precursors under conditions that promote ring closure and functional group transformations. Key steps include:

Cyclization with Condensing Agents: Various condensing agents can be employed to induce cyclization of intermediate compounds, such as formic acid, acetic anhydride, phosgene, di(2-pyridyl)thiocarbonate, cyanogen bromide, diphenyl cyanocarbonimidate, and sulfamide. These agents facilitate the formation of different functional groups in the fused ring system, such as imines, amides, thioureas, or sulfonamides, depending on the agent used.

Removal of Protecting Groups: After cyclization, any protecting groups on nitrogen or other atoms are removed to yield the free amine or other functional groups required for biological activity.

Specific Preparation via Fischer Indole Synthesis and Reductive Alkylation

A detailed synthetic route for related compounds involves the following steps:

Fischer Indole Synthesis: Starting from 4-nitrophenylhydrazine and an appropriate aminoketone, the Fischer indole synthesis is employed to generate 2-substituted-5-nitroindoles. This reaction is well-documented and involves acid-catalyzed rearrangement under heat.

Reduction of Nitro Group: The 5-nitroindole intermediate is hydrogenated to the corresponding 5-aminoindole, which is a key intermediate for further functionalization.

Introduction of 3-(2-aminoethyl) Functionality: This group is introduced via established synthetic procedures, enabling attachment of the diethylaminoethyl side chain.

Reductive Alkylation: The primary or secondary amines obtained are subjected to reductive alkylation with aldehydes in the presence of acid catalysts (such as acetic acid or hydrogen chloride) and hydride reducing agents like sodium cyanoborohydride or sodium triacetoxyborohydride. This step introduces the diethylaminoethyl substituent at the 11-position of the fused ring system.

Purification: The final compounds are isolated by extractive workups and purified by chromatography or recrystallization.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Fischer Indole Synthesis | 4-nitrophenylhydrazine + aminoketone, acid, heat | Produces 2-substituted-5-nitroindoles |

| Nitro Group Reduction | Hydrogenation (H2, Pd/C catalyst) | Converts nitro to amino group |

| Introduction of Aminoethyl | Established synthetic methods (e.g., alkylation) | Functionalizes the indole ring |

| Reductive Alkylation | Aldehyde + acid catalyst + NaCNBH3 or NaBH(OAc)3 | 3-24 hours, ambient to reflux temperature |

| Purification | Extraction, chromatography, recrystallization | Standard organic purification techniques |

Alternative Cyclization Approaches

Alternative cyclization methods involve reacting compound intermediates with different condensing agents to form various functional groups in the fused quinoline ring system:

These methods allow for structural variation and tailoring of pharmacological properties.

Research Results and Applications

The synthesized 6H-Cyclohepta(b)quinoline derivatives, including those with diethylaminoethyl substituents, have demonstrated pharmacological activity on the central nervous system.

Analogous compounds have been shown to exhibit cytotoxic activity against various cancer cell lines, including multidrug-resistant sublines, by inhibiting DNA topoisomerase II and inducing cell cycle arrest in the G2/M phase.

Palladium-catalyzed C–N cross-coupling reactions have been utilized in related quinoline and indole derivative syntheses to efficiently form C–N bonds, which could be adapted for the preparation of such compounds, enhancing yields and selectivity.

Summary Table of Preparation Routes

| Preparation Route | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Cyclization with Condensing Agents | Cyclization + deprotection | Versatile functional group formation | Requires handling of toxic reagents |

| Fischer Indole Synthesis + Reductive Alkylation | Indole formation, reduction, alkylation | Well-established, scalable | Multi-step, requires purification |

| Pd-Catalyzed C–N Cross-Coupling (Related) | Coupling of aryl halides with amines | High selectivity, mild conditions | Requires expensive catalysts |

Chemical Reactions Analysis

Types of Reactions

6H-Cyclohepta(b)quinoline, 11-((2-(diethylamino)ethyl)amino)-7,8,9,10-tetrahydro-, dihydrochloride undergoes various chemical reactions, including:

Reduction: Common reducing agents like sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can occur, especially at the diethylaminoethyl group.

Common Reagents and Conditions

Oxidation: PIFA, DDQ, and TMSCl are commonly used reagents.

Reduction: NaBH4 and lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenated solvents and bases like potassium carbonate (K2CO3) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline compounds.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of cycloheptaquinoline compounds exhibit promising anticancer properties. For instance, studies have synthesized various derivatives and evaluated their cytotoxicity against different cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT-116) cancers. The results indicated that certain derivatives possess significant cytotoxic effects, suggesting potential as lead compounds for developing new anticancer drugs .

Case Study: Cytotoxicity Evaluation

A recent study focused on synthesizing 6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-b]pyridine derivatives. The cytotoxicity was assessed using the MTT assay across several cancer cell lines. Notably, some compounds showed IC50 values in the micromolar range against MCF-7 and A549 cells, indicating effective inhibition of cell proliferation. These findings highlight the potential of cycloheptaquinoline derivatives in cancer therapeutics .

Neuropharmacological Applications

The compound has also been investigated for its neuropharmacological effects. It has been noted that certain cycloheptaquinoline derivatives can act as selective and potent antagonists for neurokinin receptors, which are implicated in various neurological disorders. This receptor modulation can lead to therapeutic benefits in conditions such as depression and anxiety disorders .

Case Study: Neurokinin Receptor Antagonism

In a study exploring the effects of cycloheptaquinoline derivatives on neurokinin receptors, compounds were synthesized and tested for their binding affinity and functional activity. Results showed that some derivatives effectively inhibited neurokinin receptor activity, suggesting their potential use in treating neurodegenerative diseases or mood disorders .

Synthesis and Methodology

The synthesis of 6H-Cyclohepta(b)quinoline derivatives typically involves high-pressure assisted synthetic methods that enhance yield and efficiency. For example, ammonium acetate-mediated cyclocondensation reactions have been employed to produce these compounds with high atom efficiency and broad substrate scope. Such methodologies facilitate the exploration of structure-activity relationships crucial for drug development .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 6H-Cyclohepta(b)quinoline, 11-((2-(diethylamino)ethyl)amino)-7,8,9,10-tetrahydro-, dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues and Their Properties

Pharmacological and ADMET Comparisons

- Cyclohepta[b]quinoline vs. Cyclopenta[b]quinoline: Cyclohepta[b]quinoline derivatives generally exhibit improved blood-brain barrier (BBB) penetration compared to cyclopenta[b]quinoline analogs due to their larger ring size, which reduces polarity . For example, Centphenaquin (cyclohepta core) shows CNS activity, whereas cyclopenta[b]quinoline derivatives like Compound 27 require fluorinated aromatic moieties to achieve similar BBB permeability .

- Substituent Effects: Aminoalkyl Chains: The (2-(diethylamino)ethyl)amino group in the target compound likely enhances solubility and CNS targeting via protonation at physiological pH. Similar diethylaminoethyl motifs are common in neuroactive drugs (e.g., donepezil) . Aromatic vs. Aliphatic Substituents: Fluorobenzoic acid-substituted cyclopenta[b]quinoline (Compound 27) shows higher AChE inhibition (EC50 ~ 0.1 µM) than aliphatic-substituted cyclohepta[b]quinolines, suggesting that aromatic groups improve target binding .

- Toxicity: Centphenaquin’s acute toxicity (LD50 = 56 mg/kg, ivn-mus) is higher than that of cyclopenta[b]quinoline derivatives, which exhibit lower genotoxicity and cardiotoxicity in silico models .

Biological Activity

The compound 6H-Cyclohepta(b)quinoline, 11-((2-(diethylamino)ethyl)amino)-7,8,9,10-tetrahydro-, dihydrochloride is a member of the cycloheptaquinoline family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article delves into the biological activity associated with this compound, highlighting its synthesis, pharmacological properties, and relevant case studies.

The synthesis of 6H-Cyclohepta(b)quinoline derivatives typically involves innovative methodologies such as high-pressure assisted reactions. Recent studies have demonstrated effective synthetic routes using ammonium acetate-mediated cyclocondensation reactions. This approach not only enhances the yield but also improves the efficiency of the reaction process compared to traditional methods .

- Molecular Formula : C18H24Cl2N2

- Molecular Weight : 355.30 g/mol

- Solubility : Soluble in water due to dihydrochloride form.

Anticancer Properties

The biological activity of 6H-Cyclohepta(b)quinoline derivatives has been primarily assessed through cytotoxicity studies against various cancer cell lines. The MTT assay has been employed to evaluate the efficacy of these compounds against lung (A549), breast (MCF-7), and colon (HCT-116) cancer cells.

Cytotoxicity Results

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 6H-Cyclohepta(b)quinoline | MCF-7 | 6.31 |

| 6H-Cyclohepta(b)quinoline | A549 | 7.95 |

| 6H-Cyclohepta(b)quinoline | HCT-116 | Not determined |

The results indicate that certain derivatives exhibit promising cytotoxic effects, particularly against MCF-7 and A549 cell lines, suggesting potential for further development as anticancer agents .

Neuropharmacological Activity

Research into the neuropharmacological applications of quinoline derivatives has identified their potential as treatments for neurodegenerative diseases such as Alzheimer's disease. Structure-activity relationship (SAR) studies indicate that modifications to the quinoline structure can enhance binding affinity to neural targets .

Neuropharmacological Effects

- Mechanism : Inhibition of acetylcholinesterase (AChE), which is crucial for improving cognitive function.

- Activity : Compounds have shown moderate to high inhibitory activity against AChE, contributing to their potential use in treating Alzheimer's disease.

Case Study 1: Anticancer Efficacy

In a study examining a series of synthesized cycloheptaquinolines, researchers found that specific compounds demonstrated significant cytotoxicity against breast and lung cancer cell lines. The study highlighted the importance of substituent variations in enhancing biological activity, paving the way for targeted drug design .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of cycloheptaquinoline derivatives in models of neurodegeneration. The findings suggested that these compounds could mitigate oxidative stress and improve neuronal survival rates, indicating their potential therapeutic role in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 6H-cyclohepta(b)quinoline derivatives with aminoalkyl substituents, and how can they be addressed?

- Methodology : Synthesis typically involves cyclization of anthranilic acid derivatives with ketones (e.g., cyclopentanone) in phosphoryl chloride (POCl₃) under reflux, followed by nucleophilic substitution with amines . Critical parameters include reaction time, stoichiometry of POCl₃ (to ensure complete cyclization), and purification via column chromatography to isolate the dihydrochloride salt. For example, coupling with 2-(diethylamino)ethylamine may require controlled pH and temperature to avoid side reactions .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodology :

- NMR : H and C NMR identify proton environments and carbon frameworks. For instance, aromatic protons in the quinoline ring appear at δ 7.2–8.0 ppm, while methylene groups in the tetrahydro ring resonate at δ 1.6–3.3 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] for C₂₀H₃₁Cl₂N₃). Discrepancies >5 ppm require re-evaluation of synthetic steps .

- IR Spectroscopy : Stretching vibrations for secondary amines (≈3300 cm⁻¹) and aromatic C=C bonds (≈1600 cm⁻¹) validate functional groups .

Q. How can researchers optimize solubility for in vitro assays given the compound’s dihydrochloride salt form?

- Methodology : Solubility in aqueous buffers can be enhanced via sonication, co-solvents (e.g., DMSO ≤1%), or pH adjustment (targeting physiological pH 7.4). The dihydrochloride salt increases polarity, but aggregation may occur at high concentrations; dynamic light scattering (DLS) is recommended to assess colloidal stability .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights can guide the modification of this compound for enhanced bioactivity?

- Methodology :

- Alkyl Chain Length : Increasing the ethylene spacer in the 2-(diethylamino)ethyl group may improve membrane permeability but reduce solubility. Analog studies show that n=2–4 (ethylene to butylene) balances logP and bioavailability .

- Quaternary Ammonization : Converting the tertiary amine to a quaternary ammonium salt (via alkylation) could enhance DNA intercalation but requires counterion optimization (e.g., chloride vs. tosylate) .

- Heterocycle Substitution : Replacing the cyclohepta ring with cyclopenta (smaller ring) reduces steric hindrance, as seen in antitumor analogs with IC₅₀ values <10 μM .

Q. How can conflicting bioactivity data across studies be resolved?

- Methodology :

- Assay Standardization : Compare protocols for cytotoxicity (e.g., MTT vs. resazurin assays) and ensure consistent cell lines (e.g., HepG2 vs. HeLa). Contradictions in IC₅₀ values often arise from differential metabolic activity .

- Purity Validation : HPLC purity (>95%) and LC-MS screening for byproducts (e.g., dechlorinated impurities) are critical. For example, a 5% impurity in a related compound reduced antiviral activity by 40% .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding pose variations in target proteins (e.g., topoisomerase II) that may explain potency differences .

Q. What in vitro and in vivo models are suitable for evaluating this compound’s mechanism of action?

- Methodology :

- Antimicrobial Testing : Use standardized MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains with clinical isolates for relevance .

- Anticancer Profiling : Screen in NCI-60 cell lines and validate hits in 3D tumor spheroids. For example, cyclopentaquinoline-acridine hybrids showed selective toxicity against MCF-7 breast cancer cells via ROS induction .

- Pharmacokinetics : Rodent studies with IV/oral administration to assess AUC, Cmax, and tissue distribution. The dihydrochloride form may improve oral bioavailability compared to freebase analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.